alpha, beta, beta 20R-CHOLESTANE
Overview
Description
Alpha, beta, beta 20R-CHOLESTANE: is a saturated tetracyclic triterpene with the molecular formula C27H48 . It is a derivative of cholesterol and is often found in petroleum deposits as a biomarker for ancient animal life . This compound is significant in geochemical and biological studies due to its stability and presence in the fossil record .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha, beta, beta 20R-CHOLESTANE can be synthesized through the hydrogenation of cholesterol . The process involves the reduction of the double bond in cholesterol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholesterol from natural sources followed by its hydrogenation . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha, beta, beta 20R-CHOLESTANE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C is used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Scientific Research Applications
Alpha, beta, beta 20R-CHOLESTANE has several applications in scientific research:
Geochemistry: It is used as a biomarker to study ancient geological formations and the presence of ancient life forms.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: It is used in the petroleum industry as an indicator of oil maturity and source rock potential.
Mechanism of Action
The mechanism of action of alpha, beta, beta 20R-CHOLESTANE involves its interaction with cell membranes and its role in maintaining membrane fluidity and integrity . It is also involved in intracellular transport, cell signaling, and nerve conduction . The molecular targets include various membrane proteins and enzymes involved in cholesterol metabolism .
Comparison with Similar Compounds
Cholestane: A saturated derivative of cholesterol with similar structural properties.
Cholesterol: The precursor to alpha, beta, beta 20R-CHOLESTANE, involved in various biological processes.
Steranes: A class of compounds derived from sterols, including cholestane and its derivatives.
Uniqueness: this compound is unique due to its specific stereochemical configuration and its stability, making it a valuable biomarker in geochemical studies . Its presence in the fossil record provides insights into the evolution of ancient life forms and the environmental conditions of past geological eras .
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-BOKDSARMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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